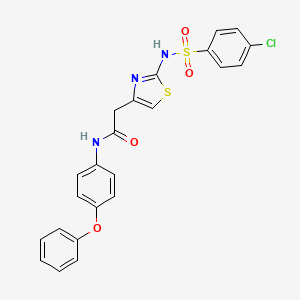

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4S2/c24-16-6-12-21(13-7-16)33(29,30)27-23-26-18(15-32-23)14-22(28)25-17-8-10-20(11-9-17)31-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHWGILTKGVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Phenoxyphenyl Acetamide: The final step involves coupling the sulfonamide-thiazole intermediate with 4-phenoxyphenyl acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated derivatives

Applications De Recherche Scientifique

The compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in inflammatory processes. Key areas of exploration include:

-

Anti-inflammatory Properties:

- The compound has shown promise as an inhibitor of p38 mitogen-activated protein kinase, which is implicated in various inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders.

- Antimicrobial Activity:

-

Enzyme Inhibition:

- The sulfonamide group allows for interactions with specific enzymes, potentially leading to therapeutic effects in metabolic disorders.

Case Studies and Research Findings

Research has highlighted several case studies focusing on the applications of this compound:

- A study investigating its anti-inflammatory effects demonstrated that it effectively reduced inflammatory markers in vitro, indicating potential for treating chronic inflammatory conditions.

- Another investigation into its antimicrobial properties revealed activity against Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for antibiotic development .

Mécanisme D'action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Activité Biologique

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of sulfonamide derivatives. Its structure features a thiazole ring, a sulfonamide group, and phenoxyphenyl acetamide moiety, which contribute to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is , with a molecular weight of approximately 335.85 g/mol. The compound's unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : Typically synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

- Introduction of the Sulfonamide Group : Achieved by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

- Formation of the Acetamide Moiety : This is done through acylation reactions involving appropriate phenolic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit various enzymes or receptors, while the thiazole ring and phenoxy groups enhance binding affinity and specificity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Antimicrobial Activity : Similar sulfonamide derivatives are known for their ability to inhibit bacterial growth.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Effects : Studies have shown that sulfonamides can effectively target Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- Antitumor Properties : The compound's thiazole structure may contribute to anticancer activity through apoptosis induction in cancer cell lines .

- Anti-inflammatory Activity : Similar derivatives have been evaluated for their potential as COX-2 inhibitors .

Case Studies and Experimental Data

-

Anticancer Activity Evaluation :

- A study evaluated various thiazole derivatives against cancer cell lines (PC3, MCF7, SKNMC). It was found that compounds with similar structures induced apoptosis through caspase activation .

- The compound's structural modifications can significantly influence its potency and selectivity against cancer cells.

- Antimicrobial Testing :

- In vitro Studies :

Data Summary Table

| Property/Activity | Result/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.85 g/mol |

| Antimicrobial Activity | Effective against S. aureus, MRSA |

| Antitumor Activity | Induces apoptosis in MCF7 cancer cells |

| Enzyme Inhibition | Potential COX-2 inhibitor |

Q & A

Q. What are the key steps and considerations for synthesizing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide with high purity?

- Methodological Answer : Synthesis involves cyclization of thiourea derivatives with α-haloketones to form the thiazole core, followed by coupling reactions to introduce the 4-chlorophenylsulfonamido and phenoxyphenylacetamide groups. Critical parameters include:

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.

- Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) for urea bond formation .

- Catalysts : Triethylamine (TEA) enhances reaction efficiency in sulfonamide coupling .

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, acetamide carbonyl at δ 170–175 ppm) .

- IR : Validate sulfonamide (S=O stretching at 1150–1350 cm) and acetamide (C=O at 1650–1700 cm) functional groups .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H] for CHClNOS: 523.05) .

Q. What in vitro assays are recommended for preliminary screening of antimicrobial activity?

- Methodological Answer :

- Broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) protocols .

- Enzyme inhibition : Assess fatty acid biosynthesis inhibition via malonyl-CoA incorporation assays, a known target for thiazole derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like bacterial inoculum size, solvent (DMSO concentration ≤1%), and incubation time .

- Validate target engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to enzymes (e.g., FabH in fatty acid synthesis) .

- Cross-reference structural analogs : Compare activity with derivatives (e.g., N-(4-chlorophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide) to identify substituent-dependent trends .

Q. What strategies optimize multi-step synthetic routes to minimize impurities?

- Methodological Answer :

- Flow chemistry : Reduces side products in thiazole cyclization by ensuring precise mixing and temperature gradients .

- In-line monitoring : Use FTIR or HPLC to track intermediate formation (e.g., urea linkage at 220 nm retention time) .

- Protecting groups : Temporarily shield reactive sites (e.g., phenoxy groups with tert-butyldimethylsilyl) during sulfonamide coupling .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Modify substituents : Replace 4-phenoxyphenyl with pyridinylmethyl (e.g., N-(pyridin-3-ylmethyl)) to enhance solubility and target binding .

- Bioisosteric replacement : Substitute sulfonamide with carbamate to improve metabolic stability while retaining activity .

- 3D-QSAR modeling : Use computational tools (e.g., CoMFA) to correlate steric/electronic features with IC values .

Q. What experimental approaches validate the hypothesized mechanism of action in anticancer research?

- Methodological Answer :

- Cellular apoptosis assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via luminescence-based kits .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .

- CRISPR-Cas9 knockout : Validate target dependency by deleting putative genes (e.g., PI3K) and assessing resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.